BNC105P

Vascular disrupting agent Therapeutic index Tubulin polymerization inhibitor

BNC105P is a disodium phosphate prodrug offering a wider therapeutic window than CA4P and 80-fold selectivity for activated endothelial cells. Its active metabolite, BNC105, is not a Pgp substrate, ensuring efficacy in multidrug-resistant models. With established Phase II clinical data, it is the definitive VDA for translational oncology research.

Molecular Formula C20H19Na2O10P
Molecular Weight 496.3 g/mol
CAS No. 945771-96-0
Cat. No. B1683789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNC105P
CAS945771-96-0
SynonymsBNC 105P
BNC-105P
BNC105P
Molecular FormulaC20H19Na2O10P
Molecular Weight496.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]
InChIInChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2
InChIKeyVVIPLWCZZYERCA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BNC105P (CAS 945771-96-0): A Tubulin Polymerization Inhibitor and Vascular Disrupting Agent Prodrug with Quantifiable Differentiation


BNC105P (CAS 945771-96-0) is the disodium phosphate ester prodrug of BNC105, a benzofuran-based small molecule that functions as both a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Upon intravenous administration, BNC105P undergoes rapid in vivo cleavage to the active metabolite BNC105, which binds tubulin and inhibits its polymerization, leading to disruption of tumor vasculature and direct antiproliferative effects on cancer cells [1]. This agent is distinct within the VDA class due to its dual mechanism and specific preclinical differentiation from benchmark compounds such as combretastatin A-4 phosphate (CA4P) [2].

Why BNC105P Cannot Be Substituted with Other Tubulin-Binding Vascular Disrupting Agents


Vascular disrupting agents (VDAs) targeting tubulin polymerization exhibit substantial variability in therapeutic index, endothelial selectivity, and susceptibility to efflux-mediated resistance, precluding simple within-class substitution. BNC105P differentiates itself through a wider therapeutic window compared to CA4P, an 80-fold selectivity for activated versus quiescent endothelial cells not observed with CA4, and the active metabolite BNC105 is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter, a property that may preserve activity in tumors expressing efflux pumps [1]. These quantitative distinctions directly impact experimental design and procurement decisions, particularly in models of drug-resistant disease or where cardiovascular toxicity limits dose escalation of comparator agents [2].

BNC105P Evidence Guide: Quantifiable Differentiation from CA4P and Other Tubulin-Binding VDAs


Superior Therapeutic Window: BNC105 Achieves 95% Vascular Disruption at 1/8th of NOAEL versus 90% at NOAEL for CA4

In preclinical models directly comparing vascular disruption and toxicity, BNC105 demonstrated a substantially wider therapeutic window than the benchmark VDA combretastatin A-4 (CA4). CA4 produces 90% vascular disruption at its no observed adverse event level (NOAEL), whereas BNC105 causes 95% vascular disruption at only one-eighth (1/8) of its NOAEL [1]. This indicates that BNC105 achieves superior vascular disruption at a substantially lower fraction of its maximally tolerated dose, suggesting a more favorable safety-efficacy profile for in vivo studies.

Vascular disrupting agent Therapeutic index Tubulin polymerization inhibitor

Enhanced Endothelial Selectivity: 80-Fold Higher Potency Against Proliferating vs Quiescent Endothelial Cells for BNC105

BNC105 exhibits 80-fold higher potency against endothelial cells that are actively proliferating or engaged in in vitro capillary formation compared with nonproliferating endothelial cells or endothelium found in stable capillaries [1]. This selectivity was not observed with the comparator VDA CA4, indicating that BNC105P offers improved discrimination between tumor-associated activated endothelium and normal quiescent vasculature. This finding is further supported by BNC105 exhibiting 100-fold specificity for activated endothelial cells compared to quiescent endothelial cells in an independent report [2].

Endothelial selectivity Angiogenesis Tubulin polymerization inhibitor

Rapid Prodrug Conversion: BNC105P Half-Life of 0.13 Hours Enables Predictable PK Profile

BNC105P functions as a disodium phosphate ester prodrug designed to overcome the poor aqueous solubility of the parent compound BNC105. In a first-in-human phase I study, BNC105P (prodrug) was rapidly converted to the active agent BNC105 with a half-life of 0.13 hours (approximately 7.8 minutes). The active metabolite BNC105 exhibited a plasma half-life of 0.57 hours (approximately 34 minutes) [1]. This rapid and predictable conversion profile enables precise control over active drug exposure, which is essential for reproducible in vivo experimentation. The prodrug strategy directly addresses the solubility limitations of the active compound BNC105, which otherwise exhibits poor aqueous solubility precluding direct intravenous administration [2].

Prodrug activation Pharmacokinetics BNC105P

P-Glycoprotein Non-Substrate Status: BNC105 Is Not a Substrate for the Multidrug-Resistance Pgp Transporter

The active metabolite BNC105 is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter [1]. This property is distinct from several conventional chemotherapeutic agents that are actively effluxed by Pgp, leading to reduced intracellular drug accumulation and therapeutic resistance. While direct head-to-head Pgp substrate data for CA4P is not available from the same assay system, this represents a class-level differentiator for BNC105P relative to Pgp-susceptible tubulin-binding agents such as taxanes and vinca alkaloids.

Multidrug resistance P-glycoprotein Efflux pump

Antiproliferative Potency: BNC105 Exhibits Sub-Nanomolar IC50 Against Multiple Cancer Cell Lines

BNC105 demonstrates potent antiproliferative activity across a panel of cancer cell lines. It inhibits bovine tubulin polymerization in a cell-free assay with an EC50 of 3 µM [1]. In cellular assays, BNC105 inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and human abdominal aorta endothelial cells (HAAECs) with EC50 values of 0.31 nM and 0.1 nM, respectively. Against cancer cell lines, BNC105 exhibits IC50 values <1 nM for DU145 (prostate), Calu-6 (lung), and MDA-MB-231 (breast) . For comparison, the benchmark VDA CA4 (the active metabolite of CA4P) binds tubulin with a Kd of 0.40 µM (400 nM) [2]. Direct cell-line head-to-head comparisons between BNC105 and CA4 are not available from the same assay conditions; the data represent cross-study comparable measurements.

Antiproliferative Cytotoxicity IC50

Clinical Development Status: Phase II Evaluation in Mesothelioma and Renal Cell Carcinoma

BNC105P has advanced to phase II clinical evaluation in specific indications. A phase II single-arm trial in advanced malignant pleural mesothelioma (MPM) as second-line therapy enrolled 30 patients, demonstrating a favorable safety profile with 1 partial response (3%) and 13 patients with stable disease (43%); median progression-free survival was 1.5 months [1]. Additionally, BNC105P has been evaluated in combination with everolimus for progressive metastatic clear cell renal cell carcinoma, with the phase I/II study powered to detect an improvement in 6-month PFS from 36% (everolimus alone) to 60% (everolimus plus BNC105P) [2]. These clinical data establish BNC105P as one of the more extensively clinically evaluated VDAs beyond the CA4P/fosbretabulin program, providing human safety and tolerability benchmarks not available for less advanced preclinical candidates.

Clinical trial Mesothelioma Renal cell carcinoma

Optimal Research and Procurement Applications for BNC105P Based on Quantitative Differentiation Evidence


Preclinical Vascular Disruption Studies Requiring a Wider Therapeutic Window than CA4P

For in vivo tumor models where the dose-limiting cardiovascular toxicity of CA4P restricts achievable vascular disruption, BNC105P offers a differentiated alternative. Preclinical data demonstrate that BNC105 achieves 95% vascular disruption at only 1/8th of its NOAEL, compared to CA4 which achieves 90% disruption at its full NOAEL [1]. This wider therapeutic margin may enable more robust vascular shutdown at doses further below toxicity thresholds, making BNC105P the preferred VDA for studies requiring sustained or repeat vascular disruption without confounding toxicity.

Studies in P-Glycoprotein-Overexpressing Multidrug-Resistant Tumor Models

The active metabolite BNC105 is not a substrate for the P-glycoprotein (Pgp) efflux transporter [1]. This property distinguishes BNC105P from Pgp-susceptible tubulin-binding agents such as taxanes and vinca alkaloids. For researchers employing Pgp-overexpressing cell lines (e.g., A2780/ADR, NCI/ADR-RES) or xenografts derived from multidrug-resistant tumors, BNC105P may maintain intracellular accumulation and antiproliferative activity where comparator agents are actively effluxed. This supports its selection for studies investigating VDA efficacy in the context of acquired or intrinsic drug resistance.

Translational Research Programs Focused on Mesothelioma or Renal Cell Carcinoma

BNC105P has undergone phase II clinical evaluation in malignant pleural mesothelioma and phase I/II evaluation in metastatic renal cell carcinoma, establishing human safety data at the recommended dose of 16 mg/m² [1]. For academic or industry researchers developing preclinical models intended to inform clinical development in these indications, BNC105P offers a defined clinical benchmark that is not available for less advanced VDA candidates. The availability of human pharmacokinetic and pharmacodynamic data, including dose-dependent reductions in polymerized tubulin in PBMCs and DCE-MRI tumor perfusion changes , provides a translational bridge for biomarker development and dose optimization studies.

Endothelial Cell Selectivity Assays in Angiogenesis Research

BNC105 exhibits 80-fold higher potency against proliferating endothelial cells compared to quiescent endothelial cells—a selectivity profile not observed with the comparator VDA CA4 [1]. This property makes BNC105P particularly suitable for angiogenesis research where discrimination between tumor-associated activated endothelium and normal quiescent vasculature is experimentally important. Researchers studying endothelial cell biology in the context of tumor angiogenesis, wound healing, or vascular normalization may preferentially select BNC105P to achieve this functional selectivity window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for BNC105P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.